3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCULIIPIYNRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(ON=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzoyl chloride with hydroxylamine hydrochloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Scientific Research Applications
Biological Applications
Antimicrobial Activity : Research indicates that compounds similar to 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine exhibit significant antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Antiviral Properties : The compound is also being investigated for its antiviral activity. Similar oxazole derivatives have demonstrated efficacy against viral infections, indicating that this compound may serve as a lead compound in antiviral drug development.
Anti-inflammatory and Anticancer Potential : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Research into related compounds has revealed their ability to modulate inflammatory pathways and inhibit tumor cell proliferation, which could translate to therapeutic applications in treating cancer and inflammatory diseases .
Industrial Applications
Material Science : In addition to biological applications, this compound is being explored for its utility in material science. Its unique chemical properties make it a suitable candidate for developing new materials with specific functionalities.
Pharmaceutical Development : The versatility of this compound allows it to serve as a building block in synthesizing more complex heterocyclic compounds. This characteristic is particularly valuable in pharmaceutical chemistry where new drug candidates are constantly being sought.
Case Study 1: Antimicrobial Activity
A study conducted on various oxazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. In contrast, the 3-(trifluoromethyl)phenyl analog () introduces strong electron-withdrawing effects, which may increase metabolic stability and alter solubility. The 2-methoxyphenyl substituent () combines steric bulk with electron donation, likely affecting both solubility and binding affinity.
Halogenated Derivatives :
Heterocycle Core Modifications
- 1,2-Oxazole vs. Multi-Heterocyclic Systems :
Positional Isomerism
- The 5-(4-methylphenyl)-1,2-oxazol-3-amine () demonstrates how substituent placement on the oxazole ring (position 5 vs. 4) can alter molecular geometry, affecting interactions with biological targets such as enzymes or receptors.
Biological Activity
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its immunomodulatory, antibacterial, and potential anticancer properties, supported by various studies and data.
Immunomodulatory Activity
Research indicates that oxazole derivatives exhibit significant immunoregulatory properties. For instance, compounds similar to this compound have been shown to modulate immune responses effectively.
Key Findings:
- Inhibition of Cytokine Production : Compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, demonstrating their potential as anti-inflammatory agents .
- Effects on Lymphocyte Proliferation : Studies have shown that these compounds can suppress the proliferation of lymphocytes in response to mitogens like phytohemagglutinin (PHA), indicating a possible application in autoimmune conditions .
Antibacterial Activity
The antibacterial properties of oxazole derivatives have been explored extensively. This compound and its analogs have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that modifications to the oxazole structure can enhance antibacterial potency .
Anticancer Potential
Emerging studies indicate that oxazole derivatives may also possess anticancer properties. The structural characteristics of these compounds play a crucial role in their biological activity.
Case Studies:
- Cell Line Studies : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and significant selectivity for renal cancer cells (IC50 = 1.143 µM) .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer cell proliferation, such as acetylcholinesterase (AChE), leading to reversible inhibition and potential therapeutic effects against cognitive disorders associated with cancer treatments .
Q & A
Q. Basic Research Focus :
- NMR : Assign peaks using ¹H and ¹³C spectra (e.g., oxazole C-5 resonance at ~160 ppm in ¹³C NMR).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., Orbitrap Fusion Lumos for high-resolution data) .
Advanced Consideration :
Use accelerated stability studies (40°C/75% RH for 28 days) with HPLC-UV to detect degradation products. For photostability, expose samples to UV light (320–400 nm) and monitor via LC-MS for radical-mediated decomposition pathways .
How should I address contradictions between computational and experimental spectral data?
Basic Research Focus :
Reconcile discrepancies by cross-validating with multiple techniques. For example, if DFT-predicted IR stretches (e.g., N-H bending at 1550 cm⁻¹) conflict with experimental FTIR, re-optimize computational models using solvent corrections (PCM method) .
Advanced Consideration :
Employ dynamic NMR to study conformational exchange in solution. For unresolved signals (e.g., overlapping aromatic protons), use 2D-COSY or NOESY to assign stereochemistry .
What strategies can elucidate the compound’s role in supramolecular interactions?
Q. Advanced Research Focus :
- X-ray Topology Analysis : Map Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H···π or N-H···O interactions).
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing efficiency .
- DFT Calculations : Model π-stacking energies between the oxazole ring and aromatic substituents using B3LYP/6-311+G(d,p) basis sets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
